molecular formula C7H3BrF5N B2394265 5-Bromo-2-(perfluoroethyl)pyridine CAS No. 1580464-64-7

5-Bromo-2-(perfluoroethyl)pyridine

Cat. No.: B2394265
CAS No.: 1580464-64-7
M. Wt: 276.004
InChI Key: JBRRBJLDDWCMJK-UHFFFAOYSA-N
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Description

5-Bromo-2-(perfluoroethyl)pyridine is a fluorinated organic compound belonging to the class of pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(perfluoroethyl)pyridine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is known for its mild reaction conditions and high functional group tolerance.

Another method involves the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . These reactions typically require controlled conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(perfluoroethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

    Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Fluorinating Agents: Such as Selectfluor or NFSI, used for introducing fluorine atoms into the pyridine ring.

    Nucleophiles: Such as amines or thiols, used in substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-Bromo-2-(perfluoroethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential use in the development of biologically active compounds, including pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(perfluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties.

    2-Iodo-5-(trifluoromethyl)pyridine: A related compound with an iodine atom instead of bromine.

    2-Chloro-4-(trifluoromethyl)pyridine: A similar compound with a chlorine atom.

Uniqueness

5-Bromo-2-(perfluoroethyl)pyridine is unique due to its perfluoroethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability. These properties make it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation.

Properties

IUPAC Name

5-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF5N/c8-4-1-2-5(14-3-4)6(9,10)7(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRRBJLDDWCMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1580464-64-7
Record name 5-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyridine
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